Alpha-D-Altropyranose
Description
Structure
2D Structure
Properties
CAS No. |
7282-80-6 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1 |
InChI Key |
WQZGKKKJIJFFOK-TVIMKVIFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Alpha D Altropyranose and Its Derivatives
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, often under mild reaction conditions, in combination with traditional chemical steps. nih.govsemanticscholar.org This synergy allows for efficient and often more sustainable pathways to complex molecules like altropyranose. nih.gov
Enzyme-mediated glycosylation offers a powerful tool for the formation of glycosidic bonds with high regio- and stereoselectivity. Glycosyltransferases, a class of enzymes responsible for synthesizing glycosides in nature, are particularly valuable. For instance, sialyltransferases have been utilized in the efficient synthesis of sialosides, demonstrating the potential for flexible donor-substrate specificity that could be applied to altropyranose donors. nih.gov
Another significant enzymatic strategy is transglycosylation, where an enzyme transfers a glycosyl moiety from a donor to an acceptor molecule. Diglycosidases, such as 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp., can transfer a complete disaccharide unit (rutinose) to various phenolic acceptors. nih.gov This highlights the potential for enzymatic synthesis of complex altropyranoside derivatives by transferring an altropyranosyl group from a suitable donor to a target aglycone. The process of N-linked glycosylation is a fundamental post-translational modification in eukaryotes, involving a host of specific glycosyltransferases and glycosidases that ensure the correct structure and function of glycoproteins. nih.gov
Table 1: Examples of Enzyme Classes in Glycosylation
| Enzyme Class | Reaction Type | Potential Application for Altropyranose |
|---|---|---|
| Glycosyltransferases | Glycosylation | Stereoselective formation of α-altropyranosides |
| Diglycosidases | Transglycosylation | Transfer of altropyranosyl moieties to acceptors |
Biocatalysis provides access to a wide array of reactions crucial for synthesizing and modifying the altropyranose scaffold. nih.govnih.govbris.ac.uk Enzymes from natural product biosynthetic pathways are a particularly rich source for novel and highly selective transformations. uni-hannover.de These biocatalysts operate with exceptional control over the 3D arrangement of reactants, leading to outstanding stereoselectivity. nih.gov
Key biocatalytic strategies applicable to altropyranose synthesis include:
Oxidoreductase-Mediated Reactions : Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) can perform stereoselective reductions of ketone precursors to generate the specific hydroxyl configurations required for the altrose structure. semanticscholar.org
Hydrolase-Mediated Resolutions : Enzymes like lipases and esterases are widely used for the kinetic resolution of racemic intermediates, a standard method to produce optically pure molecules. nih.gov
Cyclase-Mediated Ring Formation : Enzymes such as intramolecular oxa-Michael addition (IMOMA) cyclases can catalyze the formation of the tetrahydropyran (B127337) (THP) ring, which forms the core of altropyranose, with control over multiple stereocenters. uni-hannover.de
An efficient synthesis of a key precursor for pseudaminic acid, 2,4-di-N-acetyl-l-altrose, was developed from L-fucose, utilizing a sequence of highly regio- and stereoselective chemical transformations that mirror the precision of biocatalytic steps. nih.gov
Stereoselective Chemical Synthesis of Alpha-D-Altropyranose Analogues
Purely chemical methods have also been refined to afford high stereocontrol in the synthesis of altropyranose and its derivatives, often employing cascade reactions and specialized glycosylation techniques.
Domino reactions, also known as cascade reactions, are processes involving multiple bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates or adding new reagents. ub.edu This approach offers an efficient route to complex molecules from simple starting materials. nih.govmdpi.com
A notable example is the domino-aldol-aldol-hemiacetal reaction cascade using indium enolates, which has been successfully employed to synthesize 6-deoxy-α-D,L-altropyranose derivatives. acs.org This reaction proceeds in a highly diastereoselective manner under thermodynamic control, affording the altropyranose structure in excellent yields. acs.org The reaction demonstrates how a sequence of intermolecular and intramolecular steps can rapidly build the complex stereochemistry of the altropyranose ring. acs.orgresearchgate.net
Table 2: Domino Aldol (B89426) Reaction for 6-Deoxy-altropyranose Synthesis
| Catalyst | Reaction Type | Product | Yield | Reference |
|---|
The formation of the pyranose ring can be achieved through intramolecular condensation reactions, most commonly the intramolecular aldol reaction. libretexts.orgchemistrysteps.comlibretexts.org This strategy involves a molecule containing two carbonyl groups that can cyclize to form a ring. libretexts.orgyoutube.com The reaction mechanism proceeds via the formation of an enolate from one carbonyl group, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. chemistrysteps.com
For the synthesis of a pyranose ring like altropyranose, a precursor such as a 1,5-dicarbonyl compound is typically used. The reaction strongly favors the formation of thermodynamically stable five- and six-membered rings over smaller, more strained rings. libretexts.orglibretexts.org Therefore, the intramolecular aldol condensation of an appropriately substituted hexanedial or keto-aldehyde will selectively yield the six-membered pyranose ring structure. khanacademy.org
The chemical formation of the α-glycosidic linkage in altropyranosides is a critical step that requires precise stereocontrol. Various strategies have been developed to favor the formation of the axial α-anomer over the equatorial β-anomer. nih.gov
One successful synthesis produced 3-amino-3-deoxy-alpha-D-altropyranosyl 3-amino-3-deoxy-alpha-D-altropyranoside, an analogue of trehalose, starting from α,α-trehalose itself. nih.gov This demonstrates the construction of a complex α,α-linked disaccharide containing two altropyranose units.
Modern glycosylation methods provide a toolbox of reagents and catalysts to control stereoselectivity. nih.govnih.gov These include:
Use of Specific Glycosyl Donors : Donors such as glycosyl halides (e.g., fucopyranosyl bromide) or thioglycosides can be activated under specific conditions to favor α-glycosylation. nih.gov OFox-imidate donors have also shown excellent yields and 1,2-trans selectivity, which can be manipulated for cis-selectivity under different conditions. nih.gov
Catalyst-Controlled Glycosylation : Catalysts like urea (B33335) derivatives or nickel(II) complexes can direct the stereochemical outcome of the glycosylation reaction. nih.gov For example, urea-catalyzed activation of glycosyl chlorides can lead to stereoselective glycosylation. nih.gov
Solvent and Temperature Effects : The choice of solvent and reaction temperature can significantly influence the ratio of α to β anomers, with non-participating solvents often favoring the formation of the α-glycoside through an SN2-like pathway.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4-di-N-acetyl-l-altrose |
| 3-amino-3-deoxy-alpha-D-altropyranosyl 3-amino-3-deoxy-alpha-D-altropyranoside |
| 6-deoxy-α-D,L-altropyranose |
| Fucopyranosyl bromide |
| L-fucose |
| OFox-imidate |
| Rutinose |
Glycosylation Reactions for Alpha-D-Altropyranoside Formation
Anomeric O-Alkylation Protocols
Anomeric O-alkylation represents a direct approach to forming glycosidic bonds. This method involves the deprotonation of the anomeric hydroxyl group to form an alkoxide, which then reacts with an electrophile. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the alkylating agent.
For instance, the direct 1-O-methylation of 1-O-metalated 2,3,4,6-tetra-O-benzyl-d-glucose with a strong alkylating agent like methyl trifluoromethanesulfonate (B1224126) can lead to varying α/β anomer ratios, from 4:1 to 1:11, depending on the solvent and temperature. tandfonline.com However, when less electrophilic trifluoromethanesulfonates are used as alkylating agents, exclusive formation of β-disaccharides and β-glycosides is observed. tandfonline.com The stereoselective synthesis of β-glycosides can also be achieved through K2CO3-mediated anomeric O-alkylation of sugar lactols with primary electrophiles. researchgate.net
In the context of altropyranose synthesis, these protocols can be adapted to control the anomeric configuration. The choice of a suitable base and electrophile is critical. For example, cesium carbonate has been effectively used in promoting β-selective anomeric O-alkylation of D-mannoheptoses, a principle that can be extended to altropyranose systems. researchgate.net The formation of α-glycosides can be favored by introducing sterically demanding protecting groups at other positions on the pyranose ring. tandfonline.com
| Reactants | Alkylating Agent | Promoter/Base | Major Product | Reference |
| 1-O-metalated 2,3,4,6-tetra-O-benzyl-d-glucose | Methyl trifluoromethanesulfonate | - | Methyl α/β-glucopyranosides | tandfonline.com |
| 1-O-metalated 2,3,4,6-tetra-O-benzyl-d-glucose | D-glucose trifluoromethanesulfonate | - | β-disaccharide | tandfonline.com |
| Partially protected D-mannose | L-fucose-derived electrophile | Cesium carbonate | β-mannoside | researchgate.net |
Glycosyl Iodide Glycosylation Techniques
Glycosyl iodides are highly reactive glycosyl donors that have gained prominence in modern glycosylation chemistry. A notable advancement in this area is the one-pot per-O-trimethylsilyl glycosyl iodide glycosidation method. nih.gov This technique involves the in situ generation of a glycosyl iodide from a per-O-silylated monosaccharide using trimethylsilyl (B98337) iodide (TMSI). nih.gov
This approach offers high yields and excellent α-selectivity, particularly in the synthesis of α-linked cholesteryl monosaccharides. nih.gov The per-O-silylated nature of the donor enhances its reactivity, leading to more efficient glycosylation compared to traditional methods. nih.gov For example, the glycosidation of per-O-silylated glucose with cholesterol using this method resulted in a 39:1 α-selectivity, a significant improvement over previous syntheses. nih.gov This methodology can be readily applied to the synthesis of α-D-altropyranosides by starting with the corresponding per-O-silylated D-altropyranose.
| Glycosyl Donor Precursor | Acceptor | Reagent | Key Feature | Reference |
| Per-O-silylated glucose | Cholesterol | TMSI | High α-selectivity (39:1) | nih.gov |
| Per-O-silylated galactose | Cholesterol | TMSI | High yield | nih.gov |
Koenigs–Knorr Type Reactions in Altropyranose Derivative Synthesis
The Koenigs-Knorr reaction is a classical and widely used method for the synthesis of glycosides, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.orglibretexts.org The stereochemical outcome is often influenced by the nature of the protecting group at the C2 position, which can provide anchimeric assistance to yield 1,2-trans glycosides. wikipedia.org
Modern variations of the Koenigs-Knorr reaction have been developed to improve reaction times and yields. One significant improvement is the use of catalytic trimethylsilyl trifluoromethanesulfonate (TMSOTf) in conjunction with silver(I) oxide. nih.gov This catalytic system greatly accelerates the reaction, allowing for glycosylations to be completed in minutes under mild, practically neutral conditions. nih.gov This method is compatible with a wide range of protecting groups and has been shown to be effective for both reactive and less reactive glycosyl bromides. nih.gov An interesting observation is that under these conditions, benzoylated α-bromides are significantly more reactive than their benzylated counterparts. nih.gov
The mechanism of the Koenigs-Knorr reaction proceeds through the formation of an oxocarbenium ion intermediate. libretexts.org The participation of a neighboring group at C2 can lead to the formation of a dioxolanium ring, which is then attacked by the alcohol in an SN2 fashion, resulting in inversion of configuration at the anomeric center and the formation of a 1,2-trans product. wikipedia.orglibretexts.org
Conversion Pathways from Precursor Monosaccharides
The synthesis of pseudo-sugars, where the ring oxygen is replaced by a methylene (B1212753) group, is an area of growing interest. These compounds can act as mimics of their natural counterparts and exhibit interesting biological activities.
Synthesis of Pseudo-Alpha-D-Altropyranose from D-Glucose
A novel synthesis of pseudo-α-L-altropyranose has been achieved starting from D-glucose. oup.com A key step in this synthetic route is an intramolecular aldol condensation of a highly functionalized bicyclic compound derived from D-glucose. oup.com This transformation efficiently yields the target pseudo-α-L-altropyranose. oup.com It is important to note the synthesis yields the L-enantiomer of pseudo-altropyranose from a D-glucose precursor.
Synthesis of Pseudo-Beta-L-Altropyranose from L-Arabinose
An efficient pathway for the synthesis of pseudo-β-L-altropyranose has been developed starting from L-arabinose. tandfonline.com The synthesis commences with the conversion of L-arabinose into an acyclic aldehyde. tandfonline.com This aldehyde then undergoes a reaction with dimethyl malonate under basic conditions, leading to the formation of a tetra-hydroxylated cyclohexane-1,1-dicarboxylate. tandfonline.com Subsequent steps involve thermal demethoxy-carbonylation, reduction with lithium aluminum hydride, hydroboration followed by oxidation, and finally, the removal of protecting groups to afford the desired pseudo-β-L-altropyranose. tandfonline.com
| Precursor | Target Compound | Key Intermediate | Reference |
| D-Glucose | Pseudo-α-L-altropyranose | Functionalized bicyclic compound | oup.com |
| L-Arabinose | Pseudo-β-L-altropyranose | Tetra-hydroxylated cyclohexane-1,1-dicarboxylate | tandfonline.com |
Comprehensive Structural Elucidation of Alpha D Altropyranose
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy is a powerful method for determining the structure of organic molecules, including carbohydrates, in solution. rsc.org It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.
High-Resolution 1H and 13C NMR Spectroscopy in Altropyranose Structure Assignment
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are foundational techniques for the structural assignment of alpha-D-altropyranose.
¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound displays distinct signals for each of its non-exchangeable protons. The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, the anomeric proton (H-1) typically resonates at a downfield chemical shift due to the deshielding effect of the two adjacent oxygen atoms. The coupling constants (J-couplings) between adjacent protons provide crucial information about the dihedral angles between them, which helps to determine the relative stereochemistry and the conformation of the pyranose ring. youtube.comnih.gov
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. pressbooks.pub The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronegativity of attached atoms. pressbooks.puboregonstate.edu The anomeric carbon (C-1) is characteristically found at a downfield position (around 90-100 ppm). The chemical shifts of the other ring carbons (C-2 to C-5) and the exocyclic hydroxymethyl carbon (C-6) provide a unique fingerprint for the altropyranose structure. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-1 | ~5.0 | ~98.0 |
| C-2 | ~3.8 | ~72.0 |
| C-3 | ~3.9 | ~73.0 |
| C-4 | ~3.7 | ~68.0 |
| C-5 | ~4.0 | ~71.0 |
| C-6 | ~3.7, ~3.8 | ~62.0 |
Note: The exact chemical shifts can vary depending on the solvent and temperature.
Deuterium Conformational Equilibrium Isotope Effects Studies on Pyranose Anomers
Deuterium isotope effects on NMR chemical shifts can be a subtle but powerful tool for studying conformational equilibria in pyranose sugars like this compound. researchgate.net Replacing a proton with a deuteron (B1233211) can slightly alter the conformational preferences of the molecule due to the different vibrational frequencies of C-H and C-D bonds. nih.govnih.gov
By analyzing the changes in chemical shifts and coupling constants upon selective deuteration, researchers can gain insights into the dynamic equilibrium between different chair and boat conformations of the pyranose ring. rsc.org These studies can help to refine the understanding of the conformational landscape of this compound in solution. researchgate.net
Semi-Automated NMR-Based Saccharide Structure Elucidation Algorithms
The complexity of carbohydrate NMR spectra has driven the development of computational tools to aid in their analysis. rsc.org Semi-automated algorithms, such as GRASS (Generation, Ranking and Assignment of Saccharide Structures), utilize databases of known carbohydrate structures and their corresponding NMR data to predict and assign the structure of unknown saccharides. nih.govoup.comresearchgate.net These programs often use unassigned ¹³C NMR spectra as a primary input and can significantly accelerate the process of structure elucidation. nih.govoup.com By comparing experimental data for this compound with simulated spectra, these algorithms can provide a high-confidence structural assignment. kent.ac.uk
Mass Spectrometry (MS) for Altropyranose Structural Confirmation
Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a molecule. When coupled with fragmentation techniques, it can also offer structural insights.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis
In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to create a fragmentation spectrum. nih.govnih.gov The way the molecule breaks apart, known as its fragmentation pathway, is highly dependent on its structure. researchgate.netlibretexts.orgyoutube.com
For this compound, characteristic fragmentation patterns involve the cleavage of glycosidic bonds and cross-ring cleavages. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms and confirm the pyranose ring structure. This analysis helps to distinguish it from other isomeric hexoses.
Ion Mobility Spectrometry (IMS) Coupled with MS in 3D Structural Interpretation
Ion mobility spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge in the gas phase. youtube.comyoutube.comyoutube.com When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, allowing for the differentiation of isomers that may have identical mass-to-charge ratios. nih.govyoutube.com
For this compound, IMS-MS can provide a collision cross-section (CCS) value, which is a measure of its three-dimensional shape in the gas phase. This experimental CCS can be compared with theoretical values calculated for different conformations to further refine the 3D structural model of the molecule. This technique is particularly useful for distinguishing between different anomers and conformers of the sugar.
MALDI-TOF/MS in Oligosaccharide Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is a powerful and rapid analytical method for the characterization of oligosaccharides, including those containing altropyranose units. mdpi.com This technique provides information on molecular weight, sequence, branching, and to some extent, the linkage of monosaccharide residues. nih.gov In a typical MALDI-TOF experiment, the oligosaccharide analyte is co-crystallized with a matrix material, such as 2,5-dihydroxybenzoic acid or nor-harmane, which strongly absorbs laser energy. researchgate.net The laser irradiation desorbs and ionizes the analyte molecules, which are then accelerated in a time-of-flight analyzer to determine their mass-to-charge ratio. slu.se
The resulting mass spectra can reveal the degree of polymerization and the composition of the oligosaccharide chain. mdpi.com Further structural detail is obtained through tandem mass spectrometry (MS/MS) experiments, such as post-source decay (PSD) or collision-induced dissociation (CID). These methods induce fragmentation of a selected parent ion, yielding a series of product ions whose masses correspond to specific structural features. slu.se
Fragmentation in oligosaccharides primarily occurs at the glycosidic bonds (cleavage between sugar units) and as cross-ring cleavages. Glycosidic bond cleavages produce B and Y-type ions, which reveal the sequence of monosaccharides. Cross-ring cleavages, producing A and X-type ions, provide crucial information about the positions of the glycosidic linkages. nih.gov For instance, the presence and relative intensity of specific A-type ions can help distinguish between different linkage isomers, such as α(1-4) and α(1-6) linkages, which would be a key step in characterizing complex oligosaccharides containing altropyranose. nih.gov The high resolution afforded by modern TOF analyzers allows for the accurate mass determination needed to distinguish between fragment ions that may be very close in mass. nih.gov
Table 1: Common Fragment Ions in Oligosaccharide MALDI-TOF/MS/MS and Their Structural Significance
| Ion Type | Cleavage Type | Information Provided |
| B, C | Glycosidic | Mass of terminal monosaccharide(s) from the non-reducing end. |
| Y, Z | Glycosidic | Mass of the reducing-end monosaccharide(s) and sequence from that end. |
| A, X | Cross-Ring | Position of glycosidic linkages between monosaccharide units. |
This table summarizes the main ion types generated during the MS/MS fragmentation of oligosaccharides and the structural insights they provide, based on established nomenclature.
X-ray Crystallographic Analysis of Altropyranose Derivatives
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules, including carbohydrates, at atomic resolution. memtein.com While obtaining suitable crystals of native, unmodified sugars can be challenging, their derivatives are often more amenable to crystallization. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, which is fundamental to understanding the shape and conformation of the pyranose ring.
The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded. From this diffraction pattern, a three-dimensional electron density map of the molecule is calculated, which is then interpreted to build an atomic model of the structure. yetnet.ch
For altropyranose, this method can confirm the α-anomeric configuration and the specific chair or boat conformation the pyranose ring adopts in the solid state. For example, the crystal structure of a 2,3,4-trideoxy-2,3,4-trifluoro-D-altrose derivative was determined, confirming its structure, geometry, and absolute configuration. researchgate.net Such analyses also reveal detailed information about intermolecular interactions, like hydrogen bonding networks, which govern the packing of molecules within the crystal lattice. nih.govresearchgate.net This information is invaluable for understanding the physical properties of the sugar and its interactions with other molecules.
Table 2: Representative Crystallographic Data for a Carbohydrate Derivative
| Parameter | Example Value | Description |
| Formula | C₁₃H₁₆O₅ | The chemical formula of the molecule in the crystal. nih.gov |
| Crystal System | Orthorhombic | The basic geometric shape of the unit cell. |
| Space Group | P2₁2₁2₁ | The set of symmetry operations for the unit cell. |
| a (Å) | 8.512 | Length of the 'a' axis of the unit cell. |
| b (Å) | 10.234 | Length of the 'b' axis of the unit cell. |
| c (Å) | 14.789 | Length of the 'c' axis of the unit cell. |
| Volume (ų) | 1287.1 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This table provides an example of the type of data obtained from an X-ray crystallographic analysis of a pyranose derivative. The values are representative and illustrate the parameters used to define the crystal structure.
Integrated Analytical Strategies for Complex Altropyranose Structures
The complete structural elucidation of complex carbohydrates, such as oligosaccharides or glycoconjugates containing this compound, often requires an integrated approach that leverages the strengths of multiple analytical techniques. nih.gov While a single method can provide significant information, it may not be sufficient to resolve all structural ambiguities, especially for novel or highly complex structures.
An effective strategy often begins with mass spectrometry (MS), such as MALDI-TOF or Electrospray Ionization (ESI)-MS, to determine the molecular weight, composition, and basic sequence of an oligosaccharide. nih.govnsf.gov High-resolution MS can provide the elemental composition, while tandem MS (MS/MS) reveals fragmentation patterns that help identify the constituent monosaccharides and their connectivity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is then employed to provide detailed information about the structure in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom. slu.se Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond connectivities, definitively assigning all proton and carbon signals and determining the linkage positions between sugar residues. slu.se The magnitude of coupling constants and data from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments help to establish the anomeric configuration (α or β) and the conformation of the pyranose rings. slu.se
Finally, when a crystalline sample can be obtained, X-ray crystallography provides the ultimate proof of structure in the solid state, confirming the connectivity, configuration, and conformation derived from spectroscopic methods. nih.gov The combination of MS, NMR, and X-ray crystallography creates a powerful analytical toolkit, where each technique provides complementary information, leading to a comprehensive and unambiguous structural assignment of complex molecules containing this compound. nih.govacs.org
Table 3: Comparison of Key Analytical Techniques for Carbohydrate Structure Elucidation
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, composition, sequence, branching. mdpi.com | High sensitivity, speed, suitable for mixtures. slu.se | Provides limited information on linkage and stereochemistry; derivatization may be needed. nih.gov |
| NMR Spectroscopy | Linkage positions, anomeric configuration (α/β), ring conformation, 3D structure in solution. slu.se | Non-destructive, provides detailed connectivity and conformational data. nih.gov | Lower sensitivity, requires pure samples, complex spectra for large molecules. nsf.gov |
| X-ray Crystallography | Definitive 3D structure, absolute configuration, bond lengths/angles, solid-state conformation. memtein.com | Provides atomic-resolution structure. nih.gov | Requires a suitable single crystal, structure may differ from solution state. nih.gov |
Conformational Analysis and Dynamics of Alpha D Altropyranose
Computational Investigations of Pyranose Ring Conformations
Computational chemistry provides powerful tools to investigate the intricate details of pyranose ring structures, their relative stabilities, and the pathways of their interconversion. These methods allow for a detailed examination of the potential energy surface of the molecule.
Density Functional Theory (DFT) has become a robust technique for studying the conformations of carbohydrates, offering a good balance between computational cost and accuracy. acs.org DFT studies typically involve geometry optimization of various possible conformers—including chair (4C1, 1C4), boat, and skew-boat forms—to determine their relative energies and structural parameters. nih.govresearchgate.net For D-altrose derivatives, it has been noted that the energy barrier between the complementary chair conformations is quite low, suggesting that dynamic mixtures of these conformers can exist. nih.gov
The table below illustrates the type of data generated from DFT studies on a related pyranose, showing the relative energies of different conformers.
Table 1: Illustrative Relative Energies of Pyranose Conformers from DFT Calculations Note: Data is representative of typical findings for hexopyranoses and not specific to alpha-D-altropyranose.
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) |
|---|---|---|
| 4C1 Chair | 0.00 | 0.00 |
| 1C4 Chair | 5.0 - 10.0 | ~5.0 |
| Boat (e.g., B3,O) | 4.0 - 6.0 | Higher than chairs |
| Skew-Boat (e.g., 2SO) | 4.0 - 7.0 | Higher than chairs |
Ab initio and semiempirical methods are foundational computational techniques used to map the conformational landscapes of molecules. Ab initio methods, which derive results from first principles without experimental data, offer high accuracy but are computationally intensive, making them suitable for smaller systems. chemrxiv.org Semiempirical methods, in contrast, use parameters derived from experimental data to simplify calculations, allowing for the study of larger molecules with greater speed, albeit with some trade-off in accuracy. chemrxiv.org
Together, these methods are employed to explore the potential energy surface of pyranoses. They can identify not only the stable low-energy conformers like chairs and boats but also the high-energy transition states that represent the barriers to interconversion between them. This mapping is crucial for understanding the dynamic equilibrium and flexibility of the pyranose ring. For instance, in studies of glucopyranose, ab initio metadynamics has been used to compute the conformational free energy landscape as a function of the puckering coordinates, revealing the pathways between different canonical conformations. acs.org
Molecular Dynamics (MD) simulations offer a computational microscope to view the dynamic behavior of molecules like this compound in a solvated environment, typically water. rsc.org These simulations calculate the forces between atoms and their consequent motions over time, providing a trajectory that reveals the molecule's flexibility and conformational preferences. acs.org
MD simulations can capture the puckering of the pyranose ring, the rotation of exocyclic groups (like the hydroxymethyl group), and the intricate network of hydrogen bonds formed between the sugar and surrounding water molecules. rsc.orgnih.gov A key aspect investigated by MD is the transition between different chair conformations (e.g., 4C1 ⇌ 1C4) and the transient populations of intermediate boat and skew-boat forms. This provides insight into the conformational dynamics that are often averaged and thus hidden in experimental techniques that measure properties over longer timescales.
Analysis of Glycosidic Linkage Conformational Flexibility
Studies on newly synthesized methyl altrobiosides (disaccharides of altrose) have shown that the pyranose ring conformations of the resulting molecules can differ from a standard 4C1 chair and are influenced by the regiochemistry of the interglycosidic linkage (e.g., 1→2, 1→3, 1→4, or 1→6). nih.gov MD simulations on other disaccharides have revealed that the glycosidic linkage is not rigid but exists in a dynamic equilibrium between several conformational states, often referred to as exo-syn and anti conformations. rsc.orgresearchgate.net The relative populations of these states are determined by a combination of steric effects, intramolecular hydrogen bonding, and interactions with the solvent.
Table 2: Defining Torsion Angles of a Glycosidic Linkage
| Torsion Angle | Defining Atoms | Description |
|---|---|---|
| Phi (φ) | O5'–C1'–O(x)–C(x) | Rotation around the C1'–O(x) bond |
| Psi (ψ) | C1'–O(x)–C(x)–C(x-1) | Rotation around the O(x)–C(x) bond |
| Omega (ω) | O6–C6–C5–O5 | Rotation around the C5–C6 bond (present in 1→6 linkages) |
Influence of Anomeric Effects on Altropyranose Conformation
Stereoelectronic effects, particularly the anomeric effect, play a crucial role in dictating the conformational preferences of pyranose rings.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, contrary to what would be expected based on steric hindrance alone. wikipedia.orgscripps.edu The endo-anomeric effect specifically refers to the stabilizing interaction that occurs within the ring system.
Hydroxymethyl Rotamer Preferences in Altropyranose System
The orientation of the hydroxymethyl group (-CH₂OH) at the C-5 position of a pyranose ring is not fixed and can rotate around the C-5–C-6 bond. This rotation gives rise to three staggered conformations, or rotamers, designated as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). The relative populations of these rotamers are governed by a combination of steric and electronic effects, including nonbonded interactions, the exo-anomeric effect, and the potential for intramolecular hydrogen bonding. nih.govacs.org
Nonbonded Interactions: Steric clashes between the hydroxymethyl group and other ring substituents can destabilize certain rotamers.
Exo-Anomeric Effect: This electronic effect can influence the rotamer population. An increase in the exo-anomeric effect has been observed to increase the population of the gt rotamer. nih.govacs.org
Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the C-6 hydroxyl group and the ring oxygen (O-5) can stabilize the gt rotamer. nih.govacs.org
The relative populations of these rotamers can be experimentally determined using NMR spectroscopy and are crucial for understanding the three-dimensional structure of altropyranose in solution.
| Factor | Effect on Rotamer Population | Description |
|---|---|---|
| Nonbonded Interactions | Decreases population of sterically hindered rotamers | Repulsive forces between atoms that are in close proximity. |
| Exo-Anomeric Effect | Increases population of the gt rotamer | A stereoelectronic effect favoring a gauche orientation of the exocyclic C-6-O-6 bond relative to the C-5-O-5 bond. |
| Intramolecular Hydrogen Bonding | Increases population of the gt rotamer | A hydrogen bond can form between the C-6 hydroxyl group and the ring oxygen (O-5), stabilizing this specific conformation. |
Solvent Effects on this compound Conformational Equilibrium
The conformational equilibrium of this compound is not static and can be significantly influenced by the surrounding solvent. Solvents can affect the stability of different conformers by interacting with the solute molecule, particularly through hydrogen bonding and dipole-dipole interactions. dypvp.edu.infrontiersin.org
A key factor influenced by the solvent is the anomeric effect. Polar solvents, due to their high dielectric constant, can decrease the repulsive dipole-dipole interactions that contribute to the anomeric effect. dypvp.edu.in This weakening of the anomeric effect can shift the conformational equilibrium towards the conformer that might be sterically favored but electronically less so. In the case of this compound, this could potentially alter the population distribution between the 4C1 and 1C4 chair conformations.
Furthermore, solvents can disrupt or promote intramolecular hydrogen bonds. umn.edu The formation of hydrogen bonds between the hydroxyl groups of the sugar and solvent molecules can compete with intramolecular hydrogen bonds that stabilize a particular conformation. For instance, a solvent that is a strong hydrogen bond acceptor could disrupt an internal hydrogen bond, thereby destabilizing the conformer that relies on it. Theoretical studies on related pyranose systems have shown that solvation effects can oppose the formation of intramolecular hydrogen bonds. umn.edu The availability of the lone pairs of electrons on the anomeric oxygen to interact with water molecules is also a crucial factor in the relative stability of different anomers in aqueous solution. nih.gov
| Conformational Factor | Effect of Increasing Solvent Polarity | Underlying Reason |
|---|---|---|
| Anomeric Effect | Weakened | Higher dielectric constant of the solvent reduces dipole-dipole repulsions. dypvp.edu.in |
| Intramolecular Hydrogen Bonding | Potentially Disrupted | Solvent molecules compete for hydrogen bonding with the sugar's hydroxyl groups. umn.edu |
| Conformational Equilibrium | May shift towards more sterically favored conformers | The reduction in the stabilizing electronic effects allows steric considerations to become more dominant. |
Mechanistic Investigations of Alpha D Altropyranose Reactivity
Kinetic and Thermodynamic Control in Altropyranose Reactions
In chemical reactions where multiple products can be formed, the distribution of these products can be dictated by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com This principle is particularly relevant in the complex reaction pathways of carbohydrates like altropyranose.
Kinetic Control governs reactions where the product ratio is determined by the relative rates of formation. The product that forms the fastest, i.e., the one with the lowest activation energy (Ea), will be the major product. jackwestin.comlibretexts.org These conditions are typically favored at lower temperatures, where there is insufficient energy to overcome the activation barrier for the reverse reaction, making the product formation essentially irreversible. libretexts.org
Thermodynamic Control predominates when the reaction is reversible, allowing an equilibrium to be established. wikipedia.org Under these conditions, typically at higher temperatures or with longer reaction times, the final product ratio reflects the relative thermodynamic stability of the products. The most stable product, which exists at the lowest energy state, will be the major component of the mixture, regardless of how fast it was formed. jackwestin.comlibretexts.org
In the context of altropyranose reactions, such as glycosylation, the formation of an initial, less stable glycosidic linkage (the kinetic product) might occur more rapidly. However, if the reaction conditions permit (e.g., higher temperature), this linkage can revert to an intermediate that then forms a more stable, alternative glycosidic bond (the thermodynamic product). wikipedia.orglibretexts.org The choice of reaction conditions is therefore a critical tool for directing the stereoselectivity of reactions involving altropyranose.
Table 1: Conditions Favoring Kinetic vs. Thermodynamic Products
| Control Type | Favored Conditions | Resulting Product | Rationale |
|---|---|---|---|
| Kinetic Control | Low temperature, short reaction time, strong non-nucleophilic base | The product that is formed fastest (lowest activation energy). jackwestin.comlibretexts.org | Insufficient energy for the system to reach equilibrium; the faster reaction dominates. libretexts.org |
| Thermodynamic Control | High temperature, long reaction time, reversible conditions | The most stable product (lowest Gibbs free energy). jackwestin.com | Sufficient energy allows for reversible reactions, leading to an equilibrium state that favors the lowest energy product. wikipedia.orglibretexts.org |
Role of Conformation in Glycoside Reactivity and Hydrolysis
The three-dimensional structure, or conformation, of the altropyranose ring plays a pivotal role in its reactivity. Due to a relatively low energy barrier for ring inversion, D-altrose derivatives often exist as an equilibrium mixture of different conformations, most notably the ⁴C₁ and ¹C₄ chair forms. eurocarb2025.com This conformational flexibility is a key determinant in the rates of glycosylation and hydrolysis.
Computational and spectroscopic studies, such as those using vibrational circular dichroism (VCD), have provided insight into these conformational dynamics. For instance, in a study of anomeric O-(D-altropyranosyl) trichloroacetimidates, it was found that the α-anomer predominantly adopts the ⁴C₁ conformation. In contrast, the β-anomer exists in a dynamic equilibrium with roughly equal populations of the ⁴C₁ and ¹C₄ chair conformations. eurocarb2025.com
This conformational preference has significant consequences for reactivity. The orientation of substituents (axial vs. equatorial) influences the molecule's electronic properties and steric accessibility. Research on related glucosides has shown that conformers like ¹C₄, which place more hydroxyl groups in axial positions, can be significantly more reactive. nih.gov For example, methyl 3,6-anhydro-β-D-glucopyranoside, which serves as a model for a glucose in the ¹C₄ conformation, hydrolyzes 200-400 times faster than its counterparts locked in the more stable ⁴C₁ chair. nih.gov This increased reactivity is attributed to the fact that axial hydroxyl groups are less electron-withdrawing than equatorial ones, which can facilitate the formation of the positively charged oxocarbenium ion intermediate during hydrolysis. nih.govcore.ac.uk
Table 2: Conformational Preferences of Anomeric O-(D-Altropyranosyl) Trichloroacetimidates
| Anomer | Predominant Conformation(s) |
|---|---|
| α-anomer | Mainly ⁴C₁ |
| β-anomer | Equally weighted equilibrium between ⁴C₁ and ¹C₄ |
Data sourced from Lütjohann, C. et al., Carbohydrate Research, 2024. eurocarb2025.com
Stereoelectronic Effects in Reaction Mechanisms involving Altropyranose
Stereoelectronic effects are the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. wikipedia.org These effects arise from stabilizing interactions between electron-filled orbitals (donor) and empty or partially filled orbitals (acceptor), most commonly the overlap between a bonding (σ) or non-bonding (n) orbital and a vicinal anti-bonding (σ*) orbital. wikipedia.orgimperial.ac.uk
In mechanisms involving altropyranose, these n → σ* or σ → σ* interactions, often referred to as hyperconjugation, play a crucial role in stabilizing specific conformations and transition states. For a reaction to proceed, the molecule often must adopt a conformation that allows for optimal orbital overlap, which can lower the activation energy of the reaction pathway. researchgate.net
For example, during the hydrolysis of an altropyranoside, the cleavage of the glycosidic bond involves the formation of an oxocarbenium ion intermediate. The stability of the transition state leading to this intermediate is heavily influenced by stereoelectronic effects. The orientation of the lone pairs on the ring oxygen (O5) and the substituent oxygens relative to the anti-bonding orbital of the C1-leaving group bond (σ*C1-OR) is critical. A conformation that allows for an anti-periplanar arrangement between an oxygen lone pair and the C-O bond being broken provides maximum orbital overlap, thus stabilizing the developing positive charge at the anomeric center and accelerating the rate of hydrolysis. acs.org These effects dictate not only reaction rates but can also influence the preferred site of bond cleavage (endocyclic vs. exocyclic). acs.org
Reactivity of Glycosyl Donors and Acceptors Derived from Altropyranose
Glycosylation is a fundamental reaction in carbohydrate chemistry where a glycosyl donor reacts with a glycosyl acceptor to form a glycosidic bond. core.ac.uk Altropyranose derivatives can be chemically modified to act as either the donor (the electrophile) or the acceptor (the nucleophile).
Glycosyl Donors: The reactivity of a glycosyl donor is determined by its ability to form a reactive electrophilic species upon activation by a promoter. core.ac.ukrsc.org This is influenced by the nature of the leaving group at the anomeric carbon and the electronic properties of the protecting groups on the sugar ring. Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) decrease the electron density of the ring, "disarming" the donor and making it less reactive. Conversely, electron-donating groups (e.g., benzyl) "arm" the donor, increasing its reactivity. nih.gov Common altropyranose-derived donors include glycosyl halides or trichloroacetimidates. nih.govnih.gov
Glycosyl Acceptors: The reactivity of the acceptor alcohol is also a critical, though less understood, factor influencing the yield and stereoselectivity of glycosylation. rsc.orgnih.gov The steric hindrance around the hydroxyl group and its nucleophilicity, which is also modulated by the pattern of protecting groups, determine its effectiveness in attacking the activated donor. universiteitleiden.nl Competition experiments have shown that benzoyl groups in an acceptor can have a retarding effect on the glycosylation rate compared to benzyl (B1604629) groups. universiteitleiden.nl
The outcome of a glycosylation reaction depends on successfully matching the reactivity of the donor, acceptor, and the power of the promoter system. nih.govacs.org For instance, a highly reactive ("armed") donor may be required to glycosylate a sterically hindered or unreactive ("disarmed") acceptor. universiteitleiden.nl
Table 3: Representative Glycosylation Reactions and Stereoselectivity
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Conditions | Product Ratio (β:α or 1,2-trans:1,2-cis) |
|---|---|---|---|---|
| Perbenzoylated Glucosyl Donor | Primary Alcohol Acceptor | N-Iodosuccinimide (NIS) / TMSOTf | -25 °C, CH₂Cl₂ | 1:6.4 cis:trans |
| Peracetylated Glucosyl Donor | Primary Alcohol Acceptor | N-Iodosuccinimide (NIS) / TMSOTf | -25 °C, CH₂Cl₂ | >1:50 cis:trans |
| Fucosyl Donor | Primary Alcohol Acceptor | p-Toluenesulfonyl chloride / Pyridine | -40 °C to -15 °C | Exclusively β |
| 2-O-benzoyl-3,4,6-tri-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | TMSOTf | -25 °C, CH₂Cl₂ | 1:1 |
Data is illustrative of general principles and sourced from studies on analogous glycosylation reactions. acs.orgacs.org
Enzymatic Transformations and Biocatalysis Involving Alpha D Altropyranose
Glycosyltransferase Activity on Altropyranose Substrates
Glycosyltransferases (GTs) are a ubiquitous class of enzymes (E.C. 2.4.x.y) that catalyze the transfer of a monosaccharide moiety from an activated sugar donor to an acceptor molecule, which can be a carbohydrate, protein, or lipid. bellbrooklabs.com This process, known as glycosylation, is fundamental to the synthesis of complex carbohydrates and glycoconjugates. The majority of GTs are Leloir enzymes, utilizing nucleotide-activated sugars such as UDP-glucose, UDP-galactose, or GDP-mannose as donors. The enzymatic synthesis of glycosides offers a powerful and environmentally friendly alternative to chemical methods, which often require extensive protecting group strategies to achieve the desired regioselectivity and stereoselectivity. nih.govnih.gov
GTs are broadly classified into retaining and inverting enzymes based on the stereochemical outcome at the anomeric center relative to the sugar donor. nih.gov While the natural role of most GTs is highly specific, a growing body of research highlights the phenomenon of substrate promiscuity, where a GT can accept donors or acceptors other than its native substrate. nih.gov This promiscuity is a valuable tool for chemoenzymatic synthesis.
Direct evidence of glycosyltransferase activity using alpha-D-altropyranose as either a donor or acceptor is not extensively documented in scientific literature. However, the known flexibility of some GTs suggests its potential as a substrate. For instance, certain GTs have demonstrated "relaxed" substrate specificity. The cytoplasmic N-glycosyltransferase (ApNGT) from Actinobacillus pleuropneumoniae can transfer not only glucose but also galactose and xylose from their UDP-activated donors. nih.gov Similarly, a screen of several UDP-dependent glycosyltransferases (UGTs) revealed that they could utilize UDP-galactose and UDP-xylose, albeit less efficiently than their preferred UDP-glucose donor, to glycosylate various flavonoid acceptors. nih.gov
Given these precedents, it is plausible that certain promiscuous GTs could recognize and utilize UDP-α-D-altrose or an this compound-containing acceptor. The successful enzymatic synthesis of an altroside would depend on the specific enzyme's active site being able to accommodate the distinct stereochemistry of altrose, particularly the axial hydroxyl group at the C3 position, which differs from the equatorial C3-OH of glucose. The development of glycosynthases, engineered glycoside hydrolases that can synthesize but not hydrolyze glycosidic bonds, further expands the potential for creating novel altropyranose-containing glycosides. nih.govacs.org
Regioselective Enzymatic Acylation of Altropyranose Derivatives
Enzymatic acylation is a powerful technique for the regioselective modification of polyhydroxylated molecules like carbohydrates, enabling the synthesis of valuable esters with applications in various industries. Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for these transformations due to their stability in organic solvents, broad substrate scope, and high regioselectivity. nih.gov The mechanism of lipase-catalyzed acylation in a non-aqueous medium involves the formation of a covalent acyl-enzyme intermediate at a serine residue within the enzyme's catalytic triad (B1167595) (typically Ser-His-Asp), which is then transferred to a nucleophilic hydroxyl group of the substrate. nih.gov
The regioselectivity of lipase-catalyzed acylation is primarily governed by steric hindrance around the hydroxyl groups of the substrate. The least sterically hindered primary hydroxyl group is often the preferred site of acylation. For example, lipase (B570770) B from Candida antarctica (CaLB, often immobilized as Novozym 435) and lipase from Burkholderia cepacia have been used to selectively acylate the primary 6-hydroxyl group of various glucose derivatives and flavonoid glucosides. researchgate.netnih.gov
While specific studies on the enzymatic acylation of this compound are scarce, research on structurally similar sugars provides strong predictive insights. A study on the lipase-catalyzed transesterification of 6-deoxy-L- and -D-hexosides revealed an enhanced reactivity of the 4-hydroxy function in the L-series of sugars. acs.org For this compound, the primary hydroxyl group at C6 would be the most likely initial site for acylation due to its accessibility. The relative reactivity of the secondary hydroxyls (C2, C3, C4) would be lower and depend heavily on how the substrate fits into the enzyme's active site, with the axial C3-OH presenting a significant steric barrier that would likely make it the least reactive.
The table below summarizes common enzymes and conditions used for the regioselective acylation of various carbohydrate substrates, which could be adapted for this compound derivatives.
| Enzyme | Acyl Donor | Substrate Example | Primary Product | Reference(s) |
| Candida antarctica Lipase B (CaLB) | Vinyl Cinnamate | Isoquercitrin (Quercetin 3-O-glucoside) | Isoquercitrin 6''-O-cinnamate | nih.gov |
| Burkholderia cepacia Lipase | Decanoic Acid | Peracetylated Naringin | Deacetylation at aromatic moiety | researchgate.net |
| Thermomyces lanuginosus Lipase (TLL) | Vinyl Acetate | Naringenin | Naringenin Acetate | nih.gov |
| Porcine Pancreatic Lipase (PPL) | Various | 6-Deoxy-L-hexosides | 4-O-acyl derivative | acs.org |
This table is interactive. Click on headers to sort.
Enzyme-Mediated Dynamic Combinatorial Chemistry with Carbohydrate Units
Enzyme-mediated dynamic combinatorial chemistry (DCC) is an innovative strategy that uses enzymes capable of reversible reactions to generate a library of interconverting molecules in thermodynamic equilibrium. researchgate.netfau.eu The composition of this dynamic combinatorial library (DCL) can be influenced by the addition of a template molecule, which stabilizes a specific library member through binding, thereby amplifying its concentration. fau.eu
A well-established example of this approach involves the use of cyclodextrin (B1172386) glucanotransferase (CGTase). CGTase can reversibly break and form α-1,4-glycosidic bonds in starch and cyclodextrins, creating a dynamic mixture of linear and cyclic oligosaccharides. researchgate.netfau.eu By introducing specific guest molecules as templates, the synthesis can be directed towards a particular cyclodextrin (e.g., α-, β-, or γ-cyclodextrin) or even larger, less common macrocycles like δ-cyclodextrin. dtu.dkacs.org
A key advancement in this field is the ability to incorporate non-native or "unnatural" sugar units into these dynamic systems. rsc.org Research has shown that DCLs of cyclodextrins can be created using building blocks derived from modified glucopyranose, expanding the chemical space and allowing access to novel macrocyclic structures. researchgate.netrsc.org
Given that this compound is a C3-epimer of D-glucose, it represents a plausible "unnatural" building block for incorporation into a CGTase-mediated DCL. While CGTase's natural substrate is α-1,4-linked glucans, its tolerance for modified substrates suggests that it might be able to process altropyranose units, at least to some extent. If successful, this would lead to the formation of novel cyclodextrin analogues containing one or more altropyranose units. These new macrocycles would possess different cavity dimensions, solubility, and guest-binding properties compared to their natural glucose-based counterparts, opening up new possibilities for applications in drug delivery, catalysis, and materials science. The efficiency of such a process would depend on the degree to which CGTase can recognize and catalyze the transglycosylation of the α-1,4-like linkage involving an altropyranose residue.
Inhibition Mechanisms of Altropyranose-Derived Compounds on Amylolytic Enzymes
Amylolytic enzymes, specifically α-amylase (E.C. 3.2.1.1) and α-glucosidase (E.C. 3.2.1.20), are key players in carbohydrate digestion. nih.gov Pancreatic α-amylase is an endoenzyme that hydrolyzes the internal α-1,4-glycosidic linkages of large polysaccharides like starch into smaller oligosaccharides. researchgate.net These are further broken down into monosaccharides, primarily glucose, by α-glucosidases located in the brush border of the small intestine. nih.gov The inhibition of these enzymes is a validated therapeutic strategy for managing type 2 diabetes mellitus, as it slows down carbohydrate digestion and reduces the rate of glucose absorption, thereby mitigating postprandial hyperglycemia. nih.govnih.gov
Inhibitors of these enzymes are often carbohydrate analogues that act as competitive or mixed-type inhibitors by binding to the enzyme's active site, preventing the natural substrate from being processed. frontiersin.org Well-known clinical inhibitors include acarbose, miglitol, and voglibose. A vast number of natural and synthetic compounds, such as chalcones, terpenoids, and various pyrazole (B372694) derivatives, have also been investigated for their inhibitory potential. nih.govnih.govajchem-a.com
There are no specific reports of this compound-derived compounds being potent inhibitors of amylolytic enzymes. However, the principle of designing inhibitors based on substrate mimicry suggests that a modified altropyranose could theoretically function as one. For a molecule to be an effective inhibitor, it must possess structural features that allow it to be recognized and bound by the enzyme's active site. The stereochemistry of altropyranose is distinct from glucose, the building block of starch. This difference, particularly the axial C3-hydroxyl group, may hinder its ability to fit into the active sites of amylolytic enzymes, which are specifically adapted for the all-equatorial hydroxyl arrangement (except for the anomeric one) of the glucopyranose units in starch.
Nonetheless, synthetic modification of the altropyranose scaffold to create derivatives that more closely mimic the transition state of glycosidic bond cleavage or that contain functional groups capable of strong interactions with active site residues could potentially yield effective inhibitors.
The table below summarizes the characteristics and mechanisms of major amylolytic enzymes.
| Enzyme | EC Number | Action | Natural Substrate | Inhibition Strategy | Reference(s) |
| α-Amylase | 3.2.1.1 | Endo-hydrolase | Starch, Glycogen | Block cleavage of internal α-1,4-glycosidic bonds | nih.govresearchgate.net |
| α-Glucosidase | 3.2.1.20 | Exo-hydrolase | Maltose, Sucrose, Oligosaccharides | Prevent cleavage of terminal α-1,4-glycosidic bonds to release glucose | nih.govnih.gov |
| Amyloglucosidase (Glucoamylase) | 3.2.1.3 | Exo-hydrolase | Starch, Maltodextrins | Prevent cleavage of both α-1,4 and α-1,6-glycosidic bonds from non-reducing ends | researchgate.net |
This table is interactive. Click on headers to sort.
Theoretical and Computational Chemistry Approaches for Alpha D Altropyranose
Quantum Mechanical Calculation of Electronic Structure and Energetics
Quantum mechanics (QM) forms the fundamental basis for understanding the electronic structure and energetics of molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to perform these calculations. q-chem.comgithub.io
Density Functional Theory (DFT): DFT is a widely used QM method that calculates the electronic structure of a system based on its electron density. rsc.orgnih.gov This approach is computationally less expensive than other high-level QM methods, making it suitable for larger molecules like carbohydrates. For instance, DFT calculations have been used to study the active site structures of complex biomolecules and to predict their energetic properties. nih.govresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. github.io
Møller-Plesset (MP2) Perturbation Theory: MP2 is a wave function-based method that provides a higher level of theory by incorporating electron correlation effects not fully accounted for in methods like Hartree-Fock. q-chem.comrsc.org It is particularly useful for calculating accurate conformational energies. Studies on peptide models have shown that local MP2 (LMP2) methods can yield results similar to canonical MP2 with reduced computational cost, especially for larger systems. researchgate.net The accuracy of MP2 calculations is sensitive to the size of the basis set used. researchgate.net For hexopyranoses, conformational energies have been calculated at the MP2/cc-pVTZ//MP2/6-31G(d) level of theory to develop accurate force fields.
The relative stability of different conformers of alpha-D-altropyranose is determined by a delicate balance of factors, including intramolecular hydrogen bonding and steric effects. QM calculations have revealed that in the gas phase, furanose forms of most hexoses are more stable than the pyranose forms, a trend that is often reversed in solution due to interactions with solvent molecules.
Computational Prediction of NMR Chemical Shifts in Altropyranose Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the three-dimensional structure of molecules. Computational methods play a crucial role in interpreting and predicting NMR spectra. nih.gov
DFT-Based Prediction: DFT, combined with the Gauge-Including Atomic Orbital (GIAO) method, is a standard approach for predicting NMR chemical shifts. nih.govacs.org The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. For carbohydrates, DFT calculations have been shown to predict ¹³C chemical shifts with reasonable accuracy. However, achieving high accuracy can be computationally demanding. acs.orgrsc.org A common protocol involves optimizing the molecular geometry and then performing a single-point NMR calculation. comporgchem.com
The table below summarizes some of the computational methods used for NMR chemical shift prediction.
| Method | Description | Strengths | Challenges |
| DFT/GIAO | Calculates nuclear shielding tensors based on the molecule's electronic structure. nih.gov | Provides a physics-based prediction of chemical shifts. | Can be computationally expensive; accuracy depends on the functional and basis set. rsc.org |
| Linear Regression | Empirically scales DFT-calculated shielding values to match experimental shifts. ornl.gov | Simple to implement and can improve the accuracy of DFT predictions. | Requires a set of known experimental values for calibration. |
| Machine Learning (GNNs) | Learns the relationship between molecular structure and NMR shifts from large datasets. arxiv.orgrsc.org | Very fast predictions; can achieve high accuracy. rsc.orgmdpi.com | Requires large, high-quality training datasets; may not extrapolate well to novel structures. arxiv.org |
Modeling of Hydrogen Bonding Networks in Altropyranose Systems
Hydrogen bonds are crucial interactions that dictate the conformation and stability of carbohydrates. beilstein-institut.deacademie-sciences.fr Molecular dynamics (MD) simulations are a key computational tool for studying the dynamic nature of these networks. nist.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time based on a force field, allowing for the observation of conformational changes and intermolecular interactions. nih.govumass.edu In the context of this compound, MD simulations can reveal the formation, breaking, and rearrangement of intramolecular hydrogen bonds. These simulations have shown that carbohydrate hydroxyl groups can act as both hydrogen-bond donors and acceptors, forming complex and cooperative networks. beilstein-institut.denih.govox.ac.uk
Defining a Hydrogen Bond: A critical aspect of modeling is the definition of a hydrogen bond. Typically, geometric criteria are used, such as the distance between the donor and acceptor atoms and the angle formed by the donor, hydrogen, and acceptor atoms. nih.govresearchgate.net For example, a common definition considers a hydrogen bond to be formed if the donor-acceptor distance is less than 3.5 Å and the corresponding angle is within 30°. nih.gov
Analysis of Hydrogen Bond Networks: The analysis of MD trajectories can provide quantitative data on hydrogen bonding, including:
The average number of hydrogen bonds.
The lifetimes of individual hydrogen bonds.
The size and topology of hydrogen-bonded clusters. nist.gov
Studies on protein-carbohydrate complexes have demonstrated how MD simulations, in conjunction with NMR data, can provide a detailed picture of the hydrogen-bonding network at the interface. nih.govnih.gov These simulations can confirm hydrogen bonds identified experimentally and reveal the dynamic nature of these interactions. nih.gov
Development of Force Fields for Altropyranose Conformational Analysis
A force field is a set of parameters and a potential energy function that describes the energy of a molecule as a function of its atomic coordinates. Accurate force fields are essential for reliable MD simulations. nih.gov
Parametrization: The development of a force field involves a process called parametrization, where the parameters are adjusted to reproduce high-level QM calculations and experimental data. acs.org For carbohydrates, this includes fitting to:
QM Geometries and Conformational Energies: Energies of different conformers (e.g., ring puckers, hydroxyl group rotations) are calculated using QM methods like MP2. nih.gov
QM Interaction Energies: The interaction energies of the molecule with water are calculated to ensure proper solvation behavior. acs.org
Experimental Data: Properties like liquid densities and heats of vaporization are used to validate and refine the nonbonded parameters. wikipedia.org
Common Carbohydrate Force Fields:
CHARMM: The CHARMM force fields are widely used for biomolecular simulations. Specific parameter sets have been developed for a large variety of monosaccharides and their derivatives, making them suitable for simulating complex glycans and glycoproteins. nih.govacs.orgnih.govresearchgate.net
OPLS-AA: The OPLS-AA (Optimized Potentials for Liquid Simulations) force field has also been extended to carbohydrates. wikipedia.org Improved versions have been developed to better reproduce conformational energetics and behavior in aqueous solutions. nih.govacs.orgresearchgate.net
GLYCAM: The GLYCAM force field is specifically designed for carbohydrates and is widely used in the glycoscience community.
AMBER: The AMBER force field has also been parameterized for pyranose monosaccharides and oligosaccharides, with parameters derived from ab initio calculations. acs.org
The choice of force field can significantly impact the results of a simulation. For example, some force fields may overestimate sugar-sugar interactions, leading to artificial aggregation in simulations of concentrated solutions. acs.org Continuous refinement and validation against both QM and experimental data are crucial for improving the accuracy of these models. nih.gov
Strategic Derivatization of Alpha D Altropyranose
Targeted Functionalization for Specific Research Applications
The selective modification of alpha-D-altropyranose's hydroxyl groups allows for the introduction of diverse functionalities, each imparting specific properties and enabling different applications. This targeted approach is fundamental to harnessing the potential of the altropyranose scaffold.
Esterification and Etherification Strategies
Esterification and etherification are foundational strategies for modifying the hydroxyl groups of this compound. These reactions are employed to alter the molecule's physical properties, such as solubility, or to install temporary protecting groups for regioselective synthesis.
Esterification: The conversion of hydroxyl groups to esters, typically acetates or benzoates, is achieved using reagents like acetic anhydride (B1165640) or benzoyl chloride in the presence of a base. For instance, regioselective acylation can be performed, targeting the more reactive primary hydroxyl group at the C-6 position. These ester groups can serve as temporary masks during a synthetic sequence and are generally removable under basic conditions (e.g., saponification).
Etherification: The formation of ethers, such as benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBDMS), provides more robust protection of the hydroxyl groups compared to esters. Benzylation is commonly carried out using benzyl bromide and a strong base like sodium hydride. Silyl ethers are installed using the corresponding silyl chloride (e.g., TBDMS-Cl) and an amine base like imidazole. The choice of ether depends on the required stability and the specific deprotection conditions needed in a multistep synthesis.
| Modification Type | Common Reagent(s) | Purpose |
| Esterification | Acetic Anhydride, Benzoyl Chloride | Protecting group, altering solubility |
| Etherification | Benzyl Bromide, TBDMS-Cl, Trityl-Cl | Robust protecting group |
Introduction of Azido (B1232118) and Nitro Groups
The incorporation of nitrogen-containing functional groups like azides and nitro moieties opens up a vast chemical space for creating novel altropyranose derivatives.
Azido Groups: The azido group (N₃) is a versatile functional group, most notably for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." It is typically introduced via nucleophilic substitution of a leaving group, such as a tosylate or mesylate, with an azide (B81097) salt (e.g., sodium azide). nih.gov The synthesis often involves a two-step sequence: first, selective activation of a hydroxyl group (e.g., at C-6) to form a good leaving group, followed by displacement with the azide nucleophile. nih.govresearchgate.net This process can sometimes proceed with an inversion of stereochemistry at the reaction center. The resulting azido-sugar is a powerful building block for conjugation with alkyne-containing molecules to form stable triazole linkages. oup.com
Nitro Groups: Introducing a nitro group (NO₂) directly onto the sugar ring is challenging due to the harsh conditions typically required. A more common strategy is to attach a nitro-containing moiety to the sugar via an ester or ether linkage. For example, derivatives of 3-nitropropionic acid have been esterified to various sugars. mdpi.com These nitroaromatic or nitroalkane derivatives can impart specific electronic or biological properties to the altropyranose scaffold. mdpi.comnih.govresearchgate.net
Phosphorylation of Hydroxyl Groups
Phosphorylation, the addition of a phosphate (B84403) group (PO₄³⁻), is a critical modification in biological systems and a valuable tool in synthetic chemistry. In nature, this reaction is catalyzed by kinase enzymes, which transfer a phosphate group from a donor like ATP to a hydroxyl group on a substrate. nih.gov
In the context of this compound, any of its hydroxyl groups could theoretically be phosphorylated. Chemical phosphorylation can be achieved using reagents such as phosphoryl chloride (POCl₃) or other phosphoramidites, though this often requires careful use of protecting groups to ensure regioselectivity. pressbooks.puborganic-chemistry.org The introduction of a negatively charged phosphate group dramatically alters the polarity and chemical properties of the sugar. biorxiv.orgbiorxiv.org Phosphorylated altropyranose derivatives can be used as probes to study carbohydrate-protein interactions, as enzyme inhibitors, or as precursors for synthesizing more complex glycoconjugates.
Protecting Group Chemistry in Multistep Synthesis
The synthesis of complex derivatives of this compound is nearly impossible without the strategic use of protecting groups. organic-chemistry.orgwikipedia.org Since all hydroxyl groups on the pyranose ring have similar reactivity, they must be temporarily "masked" to allow for chemical transformations at a specific, desired position. pressbooks.pub
A key concept is orthogonal protection , where multiple, different protecting groups are used in the same molecule. organic-chemistry.org These groups are chosen so that each can be removed under a specific set of conditions without affecting the others. For example, an this compound molecule might have its C-4 and C-6 hydroxyls protected with benzyl ethers, while the C-2 and C-3 hydroxyls are protected as an acetonide. The acetonide can be removed with mild acid, leaving the benzyl ethers intact for further reactions.
The choice of protecting group is critical and depends on the reaction conditions that will be used in subsequent steps. researchgate.net
Table of Common Protecting Groups for Alcohols and Their Removal Conditions:
| Protecting Group | Abbreviation | Common Reagent for Introduction | Cleavage Conditions |
|---|---|---|---|
| Acetyl | Ac | Acetic Anhydride | Mild base (e.g., NaOMe in MeOH) |
| Benzoyl | Bz | Benzoyl Chloride | Stronger base (e.g., NaOH) |
| Benzyl | Bn | Benzyl Bromide | Catalytic Hydrogenation (H₂, Pd/C) |
| p-Methoxybenzyl | PMB | PMB-Cl | Oxidative cleavage (DDQ, CAN) |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Fluoride source (e.g., TBAF) |
| Isopropylidene (Acetonide) | - | Acetone, acid catalyst | Mild aqueous acid |
Chiral Derivatization for Enantiomeric Analysis and Separation
While this article focuses on this compound, the principles of chiral derivatization are crucial for distinguishing between D- and L-enantiomers of sugars, or for analyzing mixtures. Standard analytical techniques like HPLC often cannot separate enantiomers because they have identical physical properties in a non-chiral environment. nih.gov
The indirect approach to chiral separation involves reacting the sugar mixture with a chiral derivatizing agent (CDA) . nih.gov A CDA is an enantiomerically pure compound that reacts with the hydroxyl groups of the sugar. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated and quantified using standard, achiral chromatography methods. nih.govnih.gov
For example, a mixture of D- and L-altrose could be reacted with a single enantiomer of a chiral acid chloride. The resulting diastereomeric esters would have different retention times on an HPLC column, allowing for their separation and quantification. This technique is a powerful tool in quality control and metabolomics to determine the enantiomeric purity of a sample. researchgate.net
Integration of Alpha D Altropyranose into Complex Carbohydrate Architectures
Incorporation into Oligosaccharide Structures
The synthesis of oligosaccharides containing altropyranose units is a challenging yet crucial step toward understanding the structural and biological implications of this rare sugar. Research in this area focuses on developing stereoselective glycosylation methods to control the formation of the glycosidic bond.
Detailed Research Findings:
A significant approach to incorporating altrose into larger structures involves the synthesis and glycosylation of D-altrosamine building blocks, which are amino derivatives of altrose. In one study, versatile building blocks of 2-azido-2-deoxy-D-altropyranose were synthesized and used as glycosyl donors. frontiersin.org The glycosylation reactions were performed with various glycosyl acceptors to form disaccharides, which are the fundamental units of oligosaccharides.
The stereochemical outcome of these glycosylations was found to be highly dependent on the protecting group at the C-3 position of the altrosamine donor. When a 3-O-picoloyl group was used, it facilitated high α-stereoselectivity. This is attributed to the picoloyl group's ability to participate in hydrogen-bond-mediated aglycone delivery (HAD), where the promoter coordinates with both the picoloyl nitrogen and the acceptor's hydroxyl group, directing the acceptor to the α-face of the donor. In contrast, using a non-participating 3-O-benzoyl group resulted in poor stereoselectivity, yielding a mixture of α and β anomers. frontiersin.org
The reactions typically employ a glycosyl donor (e.g., an ethyl thioglycoside of the altrosamine derivative) and a glycosyl acceptor (an alcohol, often another sugar with a free hydroxyl group). The reaction is activated by a promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH), at low temperatures. frontiersin.org These synthetic strategies provide a pathway to create specific, complex oligosaccharides containing the rare altropyranose scaffold for further study.
| Donor | Acceptor | Promoter System | Product (Linkage) | Ratio (α:β) | Yield | Ref |
| Ethyl 2-azido-3-O-picoloyl-4,6-O-benzylidene-2-deoxy-1-thio-α-D-altropyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | α(1→6) Disaccharide | α only | 85% | frontiersin.org |
| Ethyl 2-azido-3-O-picoloyl-4,6-O-benzylidene-2-deoxy-1-thio-α-D-altropyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | α(1→4) Disaccharide | α only | 82% | frontiersin.org |
| Ethyl 2-azido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-thio-α-D-altropyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | α/β(1→6) Disaccharide | 1 : 1.2 | 80% | frontiersin.org |
| Ethyl 2-azido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-thio-α-D-altropyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | α/β(1→4) Disaccharide | 1.3 : 1 | 86% | frontiersin.org |
Polymerization Studies of Altropyranose-Based Monomers
The polymerization of altropyranose monomers opens the door to novel polysaccharides and polymeric materials with tailored properties. These studies explore how the unique stereochemistry of altrose influences polymer structure and characteristics.
The creation of glycosylated nanoparticles is a significant area of materials science, often achieved through the emulsion polymerization of carbohydrate-based acrylate (B77674) monomers with a co-monomer like ethyl acrylate. researchgate.netelsevierpure.com This methodology allows for the synthesis of polymeric nanoparticles with carbohydrate moieties displayed on their surface, which have potential applications in biomimetic systems and drug delivery. researchgate.netnih.gov For instance, sugars like chondroitin (B13769445) sulfate (B86663) have been incorporated into poly(acryloyl) backbones to mimic natural proteoglycans. nih.gov
However, a review of the available scientific literature does not show prominent studies specifically detailing the synthesis of glycosylated polyacrylate nanoparticles using Alpha-D-Altropyranose-based acrylate monomers. While the general technique is well-established for more common sugars like glucose and galactose, the application to rare sugars such as altrose appears to be an underexplored area of research.
The synthesis of stereoregular polysaccharides—polymers with a perfectly repeating sequence of monosaccharide units and linkages—is a primary goal of carbohydrate polymer chemistry. A key method for achieving this is the cationic ring-opening polymerization (CROP) of 1,6-anhydro sugar derivatives. nih.govrsc.org This technique has been successfully applied to monomers derived from glucose, galactose, and other sugars to produce synthetic dextrans, galactans, and their analogues. nih.govacs.org
In a notable study focused on altrose, researchers synthesized altrose poly-amido-saccharides. acs.org This was achieved by polymerizing a monomer derivative of altrose, resulting in a polymer with β-N-(1→2)-d-amide linkages. A remarkable finding from this research was that the unique stereochemistry of the altrose monomer engineered a right-handed helical conformation into the resulting polysaccharide at the monomer level. acs.org This demonstrates how the inherent structural information within an altropyranose unit can be translated into a defined three-dimensional architecture in a polymer, a feat that is difficult to achieve with more conventional monomers.
Role of Altropyranose in Natural and Synthetic Glycoconjugates
Glycoconjugates are biologically important molecules where carbohydrates are covalently linked to proteins or lipids. nih.gov While common sugars like glucose, galactose, and mannose are ubiquitous in natural glycoconjugates, the role of rare sugars like altrose is primarily defined by their incorporation into synthetic constructs.
This compound is not a common constituent of naturally occurring glycoconjugates in higher organisms. Its designation as a "rare sugar" reflects its limited presence in nature.
In contrast, the field of synthetic chemistry allows for the deliberate inclusion of altropyranose units into custom-designed glycoconjugates. The synthesis of oligosaccharides and polysaccharides containing altrose, as detailed in the sections above, represents the creation of synthetic glycoconjugates. frontiersin.orgacs.org By preparing these novel molecules, researchers can explore how the unique stereochemistry of altrose affects molecular recognition, binding events, and the physical properties of materials. For example, synthetic altrose-containing glycoconjugates can be used as probes to study the specificity of carbohydrate-binding proteins (lectins) or to develop new biomaterials with unique helical structures. The creation of these "neoglycoconjugates" is essential for expanding our understanding of carbohydrate structure-function relationships beyond the common monosaccharides found in nature. nih.gov
Q & A
Q. What are the established synthetic pathways for Alpha-D-Altropyranose, and how do their yields and purity compare?
this compound is synthesized via isomerization of glucose derivatives, catalytic hydrogenation, or condensation reactions. For example, isomerization of D-glucose under alkaline conditions can yield altrose derivatives, followed by selective reduction to produce the pyranose form . Methodological optimization, such as adjusting pH, temperature, and catalyst type (e.g., Raney nickel for hydrogenation), significantly impacts yield and purity. Comparative studies using HPLC or NMR can validate purity (>95% is typical for research-grade synthesis).
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Average Yield | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Isomerization | Alkaline, 60°C | 65% | 92% | Byproduct formation |
| Catalytic Hydrogenation | H₂, Raney Ni, 100°C | 78% | 96% | Catalyst deactivation |
| Enzymatic Conversion | β-Galactosidase, 37°C | 50% | 85% | Substrate specificity issues |
Q. Which analytical techniques are most reliable for characterizing this compound structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) is critical for confirming stereochemistry and ring conformation. X-ray crystallography provides definitive proof of the pyranose ring structure and anomeric configuration . Polarimetry and mass spectrometry (ESI-MS) complement these methods by verifying optical rotation and molecular weight, respectively. For purity, combine HPLC with refractive index detection and differential scanning calorimetry (DSC) to assess thermal stability .
Q. How does this compound participate in biochemical pathways compared to other aldohexoses?
this compound is a rare sugar with limited natural abundance, making its metabolic pathways less characterized than glucose or galactose. In vitro studies suggest it acts as a competitive inhibitor in glycosidase-mediated reactions due to its atypical C3 hydroxyl group orientation. Enzymatic assays using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) can quantify inhibitory effects .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s conformational dynamics in solution?
Use molecular dynamics (MD) simulations paired with NMR relaxation experiments to track chair-to-boat transitions and solvent interactions. Deuterium exchange experiments can identify hydroxyl group hydrogen-bonding networks. Ensure simulations employ force fields (e.g., GLYCAM06) validated for carbohydrates. Reproducibility requires strict control of solvent (D₂O vs. H₂O) and temperature (±0.1°C) .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?
Discrepancies in NMR chemical shifts often arise from solvent effects or tautomeric equilibria. Address this by:
- Standardizing solvent systems (e.g., DMSO-d6 for hydroxyl group resolution).
- Using heteronuclear single quantum coherence (HSQC) to resolve overlapping signals.
- Cross-validating with computational chemistry tools like Gaussian (DFT calculations) .
Table 2: Common NMR Discrepancies and Solutions
| Issue | Probable Cause | Resolution Method |
|---|---|---|
| Overlapping anomeric protons | Solvent polarity | Switch to D₂O with TSP reference |
| Ambiguous hydroxyl shifts | Tautomerism | Low-temperature NMR (-40°C) |
Q. What computational strategies improve the prediction of this compound’s interaction with proteins?
Dock this compound into protein binding sites using RosettaCarbohydrate or AutoDockFR, accounting for flexible ring puckering. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd). Machine learning models trained on glycan-protein interaction datasets can prioritize high-probability targets .
Methodological Best Practices
Q. How to ensure reproducibility in this compound synthesis protocols?
- Document reaction conditions exhaustively (e.g., catalyst lot numbers, solvent purity).
- Use internal standards (e.g., D-mannitol) during HPLC quantification.
- Share raw NMR/FID files and crystallographic data (CIF format) in supplementary materials .
Q. What frameworks guide hypothesis formulation for this compound functional studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
Data Integrity and Reporting
Q. How should researchers handle contradictory data in chiral purity assessments?
Replicate analyses using orthogonal methods (e.g., chiral GC vs. enzymatic assays). Disclose all raw data and statistical outliers in supplementary files. Pre-register methods on platforms like OSF to mitigate confirmation bias .
Q. What are the ethical standards for publishing this compound research?
- Obtain permissions for reproduced spectra or crystallographic data.
- Disclose conflicts of interest (e.g., funding from biotech firms).
- Adhere to IUPAC nomenclature and FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
